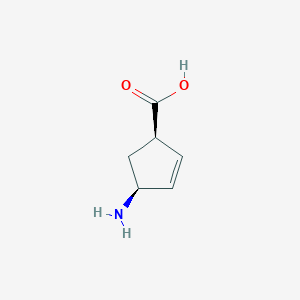

(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCHZFWYUPZZKL-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701236833 | |

| Record name | (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134003-04-6, 168471-40-7 | |

| Record name | (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134003-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: A Chiral Building Block for Neurological Drug Discovery

Abstract

(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid is a conformationally restricted cyclic amino acid and a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its unique stereochemistry and constrained cyclopentene backbone make it a valuable chiral building block in medicinal chemistry, particularly for the synthesis of novel therapeutic agents targeting the central nervous system. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, with a focus on its role as a reversible inhibitor of GABA transaminase. Detailed experimental protocols for its synthesis and for the characterization of its biological activity are provided to support researchers and drug development professionals in leveraging this versatile molecule.

Introduction: The Significance of Conformationally Restricted GABA Analogues

The neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in regulating neuronal excitability in the mammalian central nervous system. Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and substance use disorders. Consequently, modulating GABA levels in the brain is a key strategy in the development of novel therapeutics for these conditions.

One established approach to increasing synaptic GABA concentrations is the inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism. By blocking GABA-T, the breakdown of GABA is reduced, leading to an accumulation of this inhibitory neurotransmitter. While several GABA-T inhibitors have been developed, the design of selective and potent inhibitors with favorable pharmacokinetic profiles remains an active area of research.

Conformationally restricted analogues of GABA, such as this compound, are of particular interest in this field. By incorporating the GABA pharmacophore into a rigid cyclic scaffold, the conformational flexibility of the molecule is reduced. This can lead to enhanced binding affinity and selectivity for the target enzyme, as well as improved metabolic stability. The cis-relationship between the amino and carboxylic acid groups in the (1R,4S)-isomer, constrained by the cyclopentene ring, presents a unique three-dimensional structure for interaction with the active site of GABA-T and other potential biological targets.

This guide will delve into the technical details of this compound, providing a foundation for its application in modern drug discovery and development.

Physicochemical Properties and Structural Elucidation

Chemical Structure and Properties

This compound is a chiral molecule with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₂ | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| CAS Number | 134003-04-6 | [1] |

| IUPAC Name | (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid | [1] |

| Synonyms | (+)-(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid, cis-4-Aminocyclopent-2-enecarboxylic acid | [1] |

The structure of this compound is characterized by a five-membered cyclopentene ring with a carboxylic acid group at the C1 position and an amino group at the C4 position. The stereochemical descriptors (1R,4S) define the absolute configuration at the two chiral centers, resulting in a cis-relationship between the amino and carboxylic acid substituents relative to the plane of the ring.

Figure 2: Synthetic workflow for the precursor alcohol.

Experimental Protocol:

-

Chiral Resolution of Racemic Vince Lactam: The racemic Vince lactam is resolved using preparative chiral chromatography with a crown ether-based chiral stationary phase to isolate the desired (+)-lactam enantiomer.

-

Boc Protection of (+)-Vince Lactam: The isolated (+)-lactam is protected with di-tert-butyl dicarbonate ((Boc)₂O) to form the tert-butyl (1S, 4R)-3-oxo-2-azabyclo[2.2.1]hept-5-ene-2-carboxylate. This step is crucial to prevent unwanted side reactions in the subsequent reduction.

-

Reduction of the Boc-protected Lactam: The protected lactam is then reduced with sodium borohydride (NaBH₄). This reduction opens the lactam ring to yield tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate.

-

Deprotection to Yield the Final Alcohol: The Boc-protected amino alcohol is hydrolyzed with dilute hydrochloric acid to remove the Boc protecting group, affording (1R, 4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride.

Proposed Oxidation to this compound

The conversion of the primary alcohol precursor to the target carboxylic acid can be achieved through a variety of established oxidation methods. A key consideration is the potential for over-oxidation or side reactions involving the amino group and the double bond. Therefore, a chemoselective oxidation protocol is required.

Proposed Experimental Protocol:

A common and effective method for the oxidation of primary alcohols to carboxylic acids in the presence of other sensitive functional groups is the use of a TEMPO-catalyzed oxidation system.

-

Protection of the Amino Group: To prevent oxidation of the amino group, it is advisable to first protect it, for example, as a Boc-carbamate. This can be achieved by treating the amino alcohol hydrochloride with di-tert-butyl dicarbonate in the presence of a base.

-

TEMPO-catalyzed Oxidation: The Boc-protected amino alcohol is then dissolved in a suitable solvent system (e.g., a mixture of acetonitrile, water, and a buffer). A catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) and a stoichiometric amount of a co-oxidant, such as sodium hypochlorite (NaOCl) or sodium chlorite (NaClO₂), are added. The reaction is typically carried out at room temperature and monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up and Deprotection: Upon completion, the reaction is quenched, and the Boc-protected carboxylic acid is extracted. The Boc protecting group is then removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the final product, this compound. The product can be purified by crystallization or chromatography.

Biological Activity: Inhibition of GABA Transaminase

This compound has been identified as a reversible inhibitor of GABA transaminase (GABA-T). This activity is of significant interest for the development of therapeutics for neurological disorders characterized by GABAergic deficits.

Mechanism of Action

GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of GABA to succinic semialdehyde. As a GABA analogue, this compound is thought to bind to the active site of GABA-T and interfere with its catalytic activity. The reversible nature of the inhibition suggests that the compound does not form a covalent bond with the enzyme, but rather competes with the endogenous substrate, GABA.

Figure 3: Proposed mechanism of GABA-T inhibition.

Preclinical Evidence

Preclinical studies have demonstrated the in vivo efficacy of this compound in animal models of substance use disorder. Systemic administration of the compound has been shown to block the expression of conditioned place preference to cocaine and nicotine in rats. These findings suggest that by elevating GABA levels through GABA-T inhibition, the compound can attenuate the rewarding effects of addictive drugs, indicating its potential as a therapeutic agent for addiction.

Experimental Protocol: GABA Transaminase Inhibition Assay

To quantitatively assess the inhibitory potency of this compound, a continuous-coupled spectrophotometric assay for GABA transaminase activity can be employed. This assay measures the production of glutamate, which is then used by glutamate dehydrogenase to reduce NAD⁺ to NADH, resulting in an increase in absorbance at 340 nm.

Materials:

-

Purified GABA transaminase (porcine or recombinant human)

-

γ-Aminobutyric acid (GABA)

-

α-Ketoglutarate

-

Glutamate dehydrogenase

-

NAD⁺ (β-Nicotinamide adenine dinucleotide)

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium pyrophosphate buffer (pH 8.6)

-

This compound (test compound)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Experimental Workflow:

Figure 4: Workflow for the GABA-T inhibition assay.

Procedure:

-

Preparation of Reagents: Prepare stock solutions of all reagents in potassium pyrophosphate buffer. The final assay concentrations will need to be optimized, but typical concentrations are in the range of 1-10 mM for GABA and α-ketoglutarate, 1-2 mM for NAD⁺, and an appropriate concentration of glutamate dehydrogenase and GABA-T.

-

Preparation of Inhibitor Solutions: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations to be tested.

-

Assay Setup: In a 96-well plate, add the assay buffer, NAD⁺, glutamate dehydrogenase, PLP, and the test inhibitor at various concentrations. Include control wells with no inhibitor.

-

Enzyme Addition and Pre-incubation: Add GABA transaminase to each well and pre-incubate for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of the Reaction: Initiate the enzymatic reaction by adding a mixture of GABA and α-ketoglutarate to each well.

-

Monitoring the Reaction: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance versus time plots. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Applications in Drug Discovery and Development

The unique structural features and biological activity of this compound make it a valuable scaffold for the design of novel drug candidates. Its applications extend beyond GABA-T inhibition to other areas of neuroscience research.

-

Neurological Disorders: As a GABA-T inhibitor, it has potential for the treatment of epilepsy, anxiety disorders, and neuropathic pain.

-

Substance Use Disorders: Preclinical data suggests its utility in the development of treatments for addiction to stimulants like cocaine and nicotine.

-

Chiral Building Block: Its rigid, stereochemically defined structure makes it an attractive starting material for the synthesis of more complex molecules targeting a variety of G-protein coupled receptors and ion channels in the central nervous system.

Conclusion

This compound is a compelling chiral building block with significant potential in the field of neuroscience drug discovery. Its role as a reversible inhibitor of GABA transaminase provides a clear rationale for its exploration in the treatment of various neurological and psychiatric disorders. The synthetic strategies outlined in this guide, coupled with the detailed protocol for assessing its biological activity, provide a solid foundation for researchers and drug development professionals to further investigate and exploit the therapeutic potential of this and related conformationally restricted GABA analogues. Future work should focus on obtaining a more detailed pharmacological profile, including its selectivity against other enzymes and receptors, and on leveraging its unique structure to design the next generation of CNS-acting therapeutics.

References

-

PubChem. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: A Chiral Building Block for Neuroactive Agents

CAS Number: 134003-04-6

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, a pivotal chiral intermediate in the synthesis of carbocyclic nucleosides and a potent modulator of neurotransmitter metabolism. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, properties, and applications, with a focus on its role as a constrained analog of γ-aminobutyric acid (GABA) and an inhibitor of GABA transaminase (GABA-T).

Introduction: A Molecule of Strategic Importance

This compound is a non-proteinogenic amino acid characterized by a cyclopentene scaffold. This unique conformational rigidity makes it an invaluable tool in medicinal chemistry for probing and interacting with biological targets in a stereospecific manner. Its structural relationship to the major inhibitory neurotransmitter GABA has positioned it as a key compound in the development of agents targeting neurological disorders. Furthermore, its role as a precursor to carbocyclic nucleoside analogues, such as the antiretroviral drug Abacavir, underscores its significance in pharmaceutical manufacturing.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in a research and development setting.

| Property | Value | Source |

| CAS Number | 134003-04-6 | |

| Molecular Formula | C₆H₉NO₂ | |

| Molecular Weight | 127.14 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | >180 °C (decomposes) | |

| Solubility | Soluble in water | Inferred from structure |

| Optical Rotation | [α]D²⁵ = +264 ± 2° (c=0.4 in H₂O) |

Safety & Handling

As with any chemical substance, proper handling and safety precautions are paramount. The following information is a summary of the hazards associated with this compound.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis of this compound

The asymmetric synthesis of this compound is a critical aspect of its utility. The most common and industrially relevant starting material for this class of compounds is the racemic bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam . The key step in the synthesis is the resolution of this racemic mixture to obtain the desired enantiomer.

Enzymatic Kinetic Resolution of Vince Lactam

Enzymatic kinetic resolution is a powerful and green chemistry approach to separate enantiomers. γ-Lactamases are a class of enzymes that can selectively hydrolyze one enantiomer of the Vince lactam, leaving the other enantiomer unreacted and thus resolved.[1]

Caption: Enzymatic resolution of racemic Vince lactam.

Experimental Protocol: Enzymatic Resolution of Vince Lactam

This protocol is a representative procedure based on established methodologies for the enzymatic resolution of Vince lactam.[1][2]

-

Enzyme Preparation: A suitable γ-lactamase is expressed in a host organism (e.g., E. coli) and purified, or a whole-cell biocatalyst is prepared.

-

Reaction Setup:

-

To a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), add the racemic Vince lactam to a desired concentration (e.g., up to 4 M).

-

Initiate the reaction by adding the γ-lactamase preparation.

-

-

Reaction Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining (+)-Vince lactam.

-

Work-up and Isolation:

-

Once the desired conversion (typically around 50%) and high ee (>99%) are reached, the reaction is stopped by removing the enzyme (e.g., by centrifugation for whole cells or filtration).

-

The aqueous solution is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the unreacted (+)-(1R,4S)-Vince lactam.

-

The organic extracts are dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically pure (+)-(1R,4S)-Vince lactam.

-

Conversion to this compound

Caption: Plausible synthetic route to the title compound.

Representative Synthetic Protocol:

-

Protection of the Lactam: (+)-(1R,4S)-Vince lactam is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane) to yield the N-Boc protected lactam.

-

Reduction of the Lactam: The N-Boc protected lactam is then reduced with a suitable reducing agent, such as sodium borohydride in a protic solvent (e.g., methanol), to open the lactam ring and form the corresponding amino alcohol, (1R,4S)-4-(Boc-amino)cyclopent-2-enyl)methanol.[3]

-

Oxidation to Carboxylic Acid: The primary alcohol of the protected amino alcohol is then oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as Jones reagent (CrO₃ in sulfuric acid and acetone) or a more modern, milder oxidizing system like TEMPO/bleach.

-

Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, to yield the final product, this compound.

-

Purification: The final compound is purified by techniques such as ion-exchange chromatography or recrystallization.

Spectroscopic Characterization (Theoretical)

As of the writing of this guide, specific, publicly available ¹H and ¹³C NMR data for this compound could not be located. However, based on the known structure and general principles of NMR spectroscopy, the following characteristic signals can be predicted.

Expected ¹H NMR (D₂O, 400 MHz) Chemical Shifts (δ, ppm):

-

~6.0-6.2 (m, 2H): Olefinic protons (-CH=CH-).

-

~4.0-4.2 (m, 1H): Proton at C4 (adjacent to the amino group).

-

~3.5-3.7 (m, 1H): Proton at C1 (adjacent to the carboxylic acid group).

-

~2.0-2.5 (m, 2H): Methylene protons at C5.

Expected ¹³C NMR (D₂O, 100 MHz) Chemical Shifts (δ, ppm):

-

~175-180: Carboxylic acid carbon (-COOH).

-

~130-135 (2C): Olefinic carbons (-CH=CH-).

-

~55-60: Carbon at C4 (bearing the amino group).

-

~45-50: Carbon at C1 (bearing the carboxylic acid group).

-

~30-35: Methylene carbon at C5.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a constrained GABA analogue and as a chiral building block for more complex molecules.

Inhibition of GABA Transaminase (GABA-T)

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system. Its concentration is regulated, in part, by the enzyme GABA transaminase (GABA-T), which catabolizes GABA. Inhibition of GABA-T leads to an increase in synaptic GABA levels, which can have therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy.[4][5]

This compound has been identified as a reversible inhibitor of GABA-T.[6] This activity is attributed to its structural similarity to GABA, allowing it to bind to the active site of the enzyme.

Caption: Mechanism of GABA-T inhibition.

Preclinical Evidence:

A study has shown that systemic administration of this compound can block the expression of conditioned place preference to cocaine and nicotine in rats.[6] This suggests that by elevating GABA levels, this compound may have therapeutic potential in the treatment of substance addiction by attenuating the rewarding effects of drugs of abuse.

Experimental Protocol: GABA-T Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of compounds against GABA-T.[6][7][8]

-

Enzyme and Substrate Preparation:

-

Purified GABA-T from a suitable source (e.g., pig brain) is prepared.

-

A reaction mixture is prepared containing the substrates: GABA and α-ketoglutarate, along with a coupling enzyme system (succinic semialdehyde dehydrogenase) and NADP⁺.

-

-

Assay Procedure:

-

The test compound, this compound, is pre-incubated with GABA-T at various concentrations.

-

The reaction is initiated by the addition of the substrates.

-

-

Detection: The activity of GABA-T is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH by the coupling enzyme.

-

Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated to determine the potency of the inhibitor.

Chiral Building Block for Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification confers resistance to enzymatic degradation. This compound and its derivatives are crucial intermediates in the synthesis of these important therapeutic agents, most notably Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV.[3]

Conclusion

This compound is a molecule of significant interest to the pharmaceutical and medicinal chemistry communities. Its stereodefined structure and biological activity as a GABA-T inhibitor make it a valuable tool for neuroscience research and a promising lead for the development of novel therapeutics. Furthermore, its established role as a key chiral building block in the synthesis of antiviral drugs highlights its practical importance in pharmaceutical manufacturing. The synthetic pathways, while requiring careful stereocontrol, are well-precedented, with enzymatic resolution of the Vince lactam providing an efficient and scalable route to the desired enantiomer. Future research may focus on further elucidating its mechanism of action and exploring its therapeutic potential in a wider range of neurological and psychiatric disorders.

References

-

Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures. PMC. [Link]

-

Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. PubMed. [Link]

-

Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. PubMed. [Link]

-

Enzymatic resolution of Vince lactam at 4.0 M by SvGL. ResearchGate. [Link]

-

Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. PMC. [Link]

-

(1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. PubChem. [Link]

-

Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Chemical and Pharmaceutical Analysis. [Link]

-

Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PMC. [Link]

-

GABA transaminase inhibitor. Wikipedia. [Link]

Sources

- 1. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijcpa.in [ijcpa.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 7019279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: A Chiral Building Block and Neuromodulator

Introduction

(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid is a pivotal, non-proteinogenic γ-amino acid that has garnered significant interest within the scientific community. Its rigid, cyclopentene scaffold imparts a conformationally restricted structure that mimics γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural constraint makes it a valuable tool for probing GABAergic systems and serves as a foundational chiral building block in the synthesis of complex pharmaceutical agents, most notably carbocyclic nucleoside analogues. This guide provides an in-depth exploration of its chemical properties, a validated chemoenzymatic synthesis protocol, its mechanism of action as a neuromodulator, and its applications in contemporary drug discovery and development.

Physicochemical Properties and Molecular Characteristics

The unique stereochemistry and functional group arrangement of this compound dictates its biological activity and synthetic utility. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₂ | |

| Molecular Weight | 127.14 g/mol | |

| IUPAC Name | (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid | |

| CAS Number | 134003-04-6 | |

| Appearance | Off-white to white solid | Commercially available data |

| XLogP3-AA | -2.7 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 |

Chemoenzymatic Synthesis: A Field-Proven Protocol

The synthesis of enantiomerically pure this compound is most efficiently achieved through a chemoenzymatic approach, starting from the readily available racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam. This strategy leverages the high stereoselectivity of enzymes for kinetic resolution, a cornerstone of modern green chemistry.

The causality behind this multi-step synthesis lies in the necessity to first resolve the racemic starting material to establish the correct stereochemistry, followed by protection of the reactive amine, ring-opening to unveil the cyclopentene core, and finally, deprotection to yield the target amino acid.

Detailed Experimental Protocol

Step 1: Enzymatic Kinetic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

-

Reaction Setup: To a solution of racemic Vince Lactam (1.0 eq) in a suitable organic solvent such as diisopropyl ether, add a lipase preparation (e.g., Lipolase®). The choice of solvent is critical as it can influence enzyme activity and selectivity.

-

Reaction Progress: Stir the suspension at room temperature. The lipase selectively hydrolyzes the (+)-(1R,4S)-enantiomer of the lactam to the corresponding amino acid derivative, leaving the desired (-)-(1S,4R)-Vince Lactam unreacted. The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached to ensure high enantiomeric excess of both the product and the remaining starting material.

-

Work-up and Isolation: Upon reaching the target conversion, the enzyme is filtered off. The filtrate is then subjected to an acid-base extraction to separate the acidic product from the unreacted lactam. The unreacted (-)-(1S,4R)-Vince Lactam can be isolated from the organic phase, while the (+)-(1R,4S)-amino acid derivative is recovered from the aqueous phase after acidification.

Step 2: N-Boc Protection and Methyl Esterification

-

N-Boc Protection: The crude (+)-(1R,4S)-amino acid derivative from the previous step is dissolved in a suitable solvent like dichloromethane. A base (e.g., triethylamine, 1.2 eq) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). The reaction is stirred at room temperature until complete as monitored by TLC. The Boc group is chosen for its stability under the conditions of the subsequent esterification and its facile removal under acidic conditions.

-

Esterification: The N-Boc protected amino acid is then esterified. A common method is to dissolve the compound in methanol and add a catalytic amount of strong acid (e.g., H₂SO₄ or HCl). The reaction is typically heated to reflux and monitored by TLC. This step converts the carboxylic acid to a methyl ester, which is often more easily purified by chromatography.

-

Purification: After an aqueous work-up to remove the acid catalyst, the resulting N-Boc protected methyl ester is purified by flash column chromatography on silica gel.

Step 3: Hydrolysis to this compound

-

Saponification: The purified N-Boc-(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester is dissolved in a mixture of THF and water. An aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 eq) is added, and the reaction is stirred at room temperature. The progress of the hydrolysis is monitored by TLC. Basic hydrolysis is employed as it is generally a high-yielding and clean reaction for ester cleavage, and the Boc protecting group is stable under these conditions.

-

Deprotection and Isolation: Once the ester hydrolysis is complete, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of approximately 2-3. This step simultaneously protonates the carboxylate to the free carboxylic acid and removes the N-Boc protecting group. The aqueous solution is then concentrated under reduced pressure, and the crude product can be purified by recrystallization or ion-exchange chromatography to yield the final this compound.

Mechanism of Action and Biological Significance

This compound is a conformationally restricted analogue of GABA. This structural rigidity is key to its biological activity, as it presents the amino and carboxyl functional groups in a specific spatial orientation that allows for interaction with GABA-metabolizing enzymes.

Reversible Inhibition of GABA Transaminase (GABA-T)

The primary mechanism of action is the reversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA in the brain. By inhibiting GABA-T, the concentration of GABA in the synaptic cleft increases, leading to enhanced inhibitory neurotransmission. This has therapeutic potential for conditions associated with GABAergic hypofunction, such as epilepsy and anxiety.

The "reversible" nature of the inhibition is a critical feature. Unlike irreversible inhibitors that form a covalent bond with the enzyme, this compound likely acts as a competitive inhibitor, binding to the active site of GABA-T and preventing the binding of the natural substrate, GABA. This non-covalent interaction allows for the inhibitor to dissociate from the enzyme, offering a potentially more controlled and safer pharmacological profile compared to irreversible inhibitors.

Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable molecule in several areas of pharmaceutical research.

Neurological and Psychiatric Disorders

As a GABA-T inhibitor, this compound and its derivatives are being investigated for their potential in treating a range of neurological and psychiatric conditions. Research has shown that systemic administration of this compound can block the expression of conditioned place preference to cocaine and nicotine in animal models, suggesting its utility in the treatment of substance abuse and addiction. Its ability to modulate GABA levels also makes it a lead structure for the development of novel antiepileptic and anxiolytic drugs.

Chiral Building Block for Carbocyclic Nucleosides

This compound is a crucial chiral precursor in the synthesis of carbocyclic nucleosides. These are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification often imparts increased metabolic stability and can lead to potent antiviral activity. A notable example is Abacavir, a powerful reverse transcriptase inhibitor used in the treatment of HIV, for which a derivative of this amino acid is a key intermediate. The synthesis of other novel carbocyclic nucleosides for antiviral and anticancer applications also relies on the stereochemically defined cyclopentene core provided by this molecule.

Conclusion

This compound stands out as a molecule of significant scientific and pharmaceutical importance. Its well-defined physicochemical properties, coupled with an efficient and scalable chemoenzymatic synthesis, make it an accessible and valuable research tool. Its role as a reversible inhibitor of GABA transaminase provides a compelling avenue for the development of new therapies for neurological disorders, while its utility as a chiral building block continues to fuel the discovery of novel carbocyclic nucleoside-based drugs. This guide has provided a comprehensive overview, underscoring the multifaceted nature of this compound and its continued relevance in the field of drug development.

References

-

PubChem. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

- Cheetham, P. S. J. (1995). The application of enzymes in industry. In Enzymes in Industry (pp. 54-94). Springer, Dordrecht.

- Forgó, E., & Fülöp, F. (2005). Resolution process.

-

Ashby, C. R., Jr, Paul, M., Gardner, E. L., Gerasimov, M. R., Dewey, S. L., Lennon, I. C., & Taylor, S. J. C. (2002). Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. Synapse, 44(2), 61–63. [Link]

-

Chebib, M., Duke, R. K., Allan, R. D., & Johnston, G. A. R. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European journal of pharmacology, 430(2-3), 185–192. [Link]

-

Watanabe, M., Nakatani, T., Minoshima, M., Sakamoto, S., & Hashimoto, M. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & medicinal chemistry letters, 28(17), 2851–2855. [Link]

-

Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182. [Link]

-

Storici, P., Capitani, G., De Biase, D., Moser, M., John, R. A., Jansonius, J. N., & Schirmer, T. (2002). Mechanistic crystallography. Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid as elucidated by crystallography. Biochemistry, 41(28), 8848–8856. [Link]

-

Qiu, J., Pingsterhaus, J., & Silverman, R. B. (2002). Inactivation and inhibition of γ-aminobutyric acid aminotransferase by conformationally restricted vigabatrin analogues. Journal of medicinal chemistry, 45(20), 4531–4539. [Link]

-

Rhee, H., & Kim, C. K. (2006). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. Bulletin of the Korean Chemical Society, 27(10), 1547-1548. [Link]

-

Silverman, R. B. (1985). New Inactivators of GABA Transaminase. Grantome. [Link]

- Balo, C., Fernández, F., Lens, E., López, C., Andrei, G., Snoeck, R., Balzarini, J., & De Clercq, E. (1997). Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. *Arch

A Technical Guide to (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: Synthesis, Applications, and Core Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, a pivotal chiral building block in modern medicinal chemistry. We will delve into its nomenclature, stereoisomers, and critically, its role as a constrained analog of γ-aminobutyric acid (GABA) and as a key intermediate in the synthesis of significant antiviral agents. The discussion will emphasize the rationale behind synthetic strategies and the validation of experimental protocols, offering a comprehensive resource for professionals in the field.

Core Identity: Nomenclature and Synonyms

This compound is a non-proteinogenic amino acid characterized by a cyclopentene ring. The stereochemical descriptors "(1R,4S)" define the specific spatial arrangement of the carboxylic acid and amino groups, which is crucial for its biological activity and utility as a chiral synthon.

Accurate identification of this compound is essential. It is known by several synonyms and identifiers across commercial and academic databases.

| Identifier Type | Value | Source |

| IUPAC Name | (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid | PubChem[1] |

| CAS Number | 134003-04-6 | PubChem[1] |

| PubChem CID | 2734525 | PubChem[1] |

| Molecular Formula | C6H9NO2 | PubChem[1] |

| Molecular Weight | 127.14 g/mol | PubChem[1] |

| Common Synonyms | (+)-(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid | Chem-Impex[2] |

| (1R,4S)-rel-4-Aminocyclopent-2-enecarboxylic acid | PubChem[1] |

It is critical to distinguish the (1R,4S) isomer from its enantiomer, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (CAS Number: 168471-40-7), and its diastereomers, such as the trans isomers (1R,4R) and (1S,4S).[3][4] The specific stereochemistry dictates the compound's biological activity and its suitability for particular synthetic pathways.

Strategic Importance in Pharmaceutical Synthesis

The primary significance of this compound and its derivatives lies in their role as chiral intermediates for synthesizing complex pharmaceutical agents.

Keystone Intermediate for Abacavir

A prominent application is in the manufacturing of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[5] The synthesis of Abacavir requires the enantiomerically pure (1S,4R) configuration of the corresponding amino alcohol, {(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-cyclopent-2-enyl}methanol.[5] The (1R,4S)-isomer of the amino alcohol is often considered an "undesired" isomer in this specific synthesis.[6] However, understanding its synthesis and separation is crucial for optimizing the production of the desired (1S,4R) intermediate and, ultimately, Abacavir.[6]

The synthetic pathway often starts from a racemic precursor, such as Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), which is then resolved to isolate the desired enantiomer.[6]

Experimental Protocol: Synthesis of (1R,4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl (Undesired Isomer in Abacavir Synthesis)

This protocol outlines a representative synthesis starting from the resolved "(+)-Lactam" obtained from racemic Vince Lactam. This process is illustrative of the chemical transformations involved and the importance of stereochemical control.

Objective: To synthesize the (1R,4S) amino alcohol, highlighting the steps from a resolved chiral intermediate.

Starting Material: (+)-Lactam (the enantiomer of the lactam used for Abacavir).

Step 1: Protection of the Amine

-

Procedure: The resolved (+)-Lactam is protected using Di-tert-butyl dicarbonate (Boc)2O. This reaction forms the tert-butyl (1S, 4R)-3-oxo-2-azabyclo[2.2.1]hept-5-ene-2-carboxylate.[6]

-

Causality: The Boc protecting group is chosen for its stability under the subsequent reduction conditions and its ease of removal under acidic conditions. It prevents the secondary amine from interfering with the reduction of the lactam's carbonyl group.

Step 2: Reduction of the Lactam

-

Procedure: The protected lactam is reduced with a selective reducing agent, such as Sodium Borohydride (NaBH4), to yield tert-butyl [(1S, 4R)-4-hydroxymethyl)cyclopent-2-en-1-yl]carbamate.[6]

-

Causality: Sodium borohydride is a mild reducing agent, which is selective for the carbonyl group of the lactam, leaving the double bond of the cyclopentene ring intact. This selectivity is crucial for preserving the core structure of the molecule.

Step 3: Deprotection of the Amine

-

Procedure: The Boc-protected amino alcohol is treated with dilute hydrochloric acid to remove the Boc group, yielding the final product, (1R, 4S)-4-Aminocyclopent-2-en-1-yl methanol HCl.[6]

-

Causality: The use of dilute HCl provides acidic conditions that are strong enough to cleave the acid-labile Boc group without causing unwanted side reactions or degradation of the final product. The hydrochloride salt form also enhances the stability and solubility of the amino alcohol.

Self-Validation: Throughout this synthesis, validation at each step is critical. This is achieved through:

-

Chromatographic Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is used to monitor the progress of each reaction and ensure the complete consumption of the starting material.

-

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the intermediates and the final product.

-

Chiral HPLC: An enantioselective HPLC method is essential to confirm the stereochemical purity of the final product and to quantify the presence of any undesired enantiomer.[6] A common method involves using a chiral stationary phase, such as a Crown ether-based column (e.g., Daicel Crownpak CR(+)), with a mobile phase of aqueous sodium perchlorate at a controlled pH.[6]

A Constrained GABA Analogue

This compound and its stereoisomers are conformationally restricted analogs of GABA, the primary inhibitory neurotransmitter in the central nervous system.[7] By holding the amino and carboxylic acid groups in a more rigid five-membered ring structure, these molecules can exhibit selective and potent interactions with GABA receptors.

Studies on recombinant human GABA receptors have shown that the stereochemistry of these cyclopentene analogs is a key determinant of their pharmacological activity.[1] For instance, while some isomers act as partial agonists at GABAC receptors, others behave as antagonists.[1] Specifically, the trans-isomer, (+)-TACP, is a moderately potent partial agonist, whereas the cis-isomer, (+)-4-ACPCA, acts as a potent antagonist at ρ1 and ρ2 GABAC receptors.[1]

The (1R,4S) isomer of 4-amino-cyclopent-2-ene-carboxylic acid has been investigated for its effects on GABA transaminase, an enzyme responsible for the degradation of GABA. As a reversible inhibitor of this enzyme, it can increase GABA levels in the brain, which has potential therapeutic implications.[8] Research has shown that systemic administration of this compound can block the expression of conditioned place preference to cocaine and nicotine in animal models, suggesting its potential in addiction research.[8]

Chemoenzymatic Synthesis and Chiral Resolution

The enantioselective synthesis of this compound and its stereoisomers is a key challenge. Chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, offer an elegant and efficient solution.

A common strategy involves the enzymatic resolution of a racemic mixture of cis- and trans-isomers of an ester derivative, such as methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate.[9]

Workflow: Chemoenzymatic Resolution

The following diagram illustrates a general workflow for the chemoenzymatic resolution of a racemic mixture of aminocyclopentene esters.

Caption: Chemoenzymatic resolution of aminocyclopentene esters.

Causality in Enzyme Selection: The choice of enzyme is critical for the success of this resolution. Lipases, such as Candida rugosa lipase, are often selected for their ability to selectively hydrolyze one enantiomer of the ester while leaving the other unreacted.[7] This selectivity is based on the chiral environment of the enzyme's active site, which preferentially accommodates one stereoisomer over the other.

Self-Validating Protocol: The efficiency of the resolution is validated by:

-

Monitoring the reaction: The progress of the hydrolysis is monitored by HPLC to determine the point at which approximately 50% of the racemic ester has been converted to the carboxylic acid.

-

Separation and Purification: The resulting mixture of the enantioenriched carboxylic acid and the unreacted ester is separated using techniques like liquid-liquid extraction (based on the different solubilities of the acid and ester at different pH values) followed by chromatography.

-

Enantiomeric Excess (e.e.) Determination: The enantiomeric purity of both the resolved acid and the remaining ester is determined using chiral HPLC or by converting them to diastereomeric derivatives that can be analyzed by standard HPLC or NMR.

Biological Mechanism of Action as a GABA Analogue

As a constrained analogue of GABA, this compound can interact with GABA receptors, which are ligand-gated ion channels. The following diagram illustrates the general mechanism of GABAergic inhibition and how a GABA analogue might interact with the receptor.

Caption: Mechanism of GABAergic inhibition and analog interaction.

The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of Cl- ions. This influx hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. GABA analogues like this compound can either mimic GABA (as agonists) or block its action (as antagonists), depending on their specific stereochemistry and how they fit into the receptor's binding pocket.[1][10]

Summary and Future Perspectives

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its importance as a chiral building block, particularly in the synthesis of antivirals like Abacavir, is well-established. Furthermore, its role as a conformationally restricted GABA analogue opens up avenues for the development of novel therapeutics for neurological disorders.

Future research will likely focus on developing more efficient and stereoselective synthetic routes to this and related compounds. A deeper understanding of the structure-activity relationships of its various stereoisomers at different GABA receptor subtypes will be crucial for designing more selective and potent CNS drugs. The continued exploration of chemoenzymatic methods will also be key to providing these valuable chiral intermediates in a cost-effective and environmentally friendly manner.

References

-

PubChem. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

- Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1513–1520.

-

Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Current Pharmaceutical & Clinical Research, 1(4), 176-182. [Link]

- Glaxo Group Limited. (2000). The preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives.

- Duke, R. K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(8), 1499-1505.

- Esteve, S. A. (2008). Process for the preparation of abacavir.

- Xiong, W., et al. (2017).

-

PubChem. (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

- Chiral Technologies Europe. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 194-202.

- Borbely, A., et al. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 46(1), 174751982110477.

-

New Drug Approvals. (2014). ABACAVIR…….For the treatment of HIV-1 infection, in combination with other antiretroviral agents. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2023). (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid:Synthesis,Application. [Link]

Sources

- 1. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 7019279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. ijcpa.in [ijcpa.in]

- 7. WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES - Google Patents [patents.google.com]

- 8. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid:Synthesis,Application_Chemicalbook [chemicalbook.com]

- 10. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

What is (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid used for

An In-Depth Technical Guide to (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: A Versatile Chiral Building Block in Drug Discovery

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a chiral, non-proteinogenic amino acid that has emerged as a cornerstone in modern medicinal chemistry and organic synthesis. Its rigid cyclopentene framework, combined with the stereochemically defined amine and carboxylic acid functionalities, makes it an exceptionally valuable and versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its primary applications, the underlying scientific principles, and representative experimental methodologies for its use, tailored for professionals in drug development and chemical research.

The molecule's significance lies in its dual nature: it is both a constrained amino acid and a chiral synthon. The unsaturated cyclopentene ring locks the relative positions of the amino and carboxyl groups, offering a conformationally restricted scaffold. This property is highly sought after in the design of peptidomimetics and pharmacologically active agents where precise spatial orientation is critical for biological target interaction.

Key Physicochemical Properties

A summary of the fundamental properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₂ | |

| Molecular Weight | 127.14 g/mol | |

| CAS Number | 134003-04-6 | |

| Appearance | Off-white to yellow solid | |

| Purity | Typically ≥95-99% (HPLC) | |

| Synonyms | (1R,4S)-4-amino-2-cyclopentene-1-carboxylic acid |

Core Applications in Pharmaceutical Research and Development

The unique structure of this compound has been leveraged in several key areas of therapeutic development. Its utility stems from its ability to serve as a precursor to molecules with enhanced biological stability and specific target affinities.

Caption: Core applications of this compound.

Foundational Role in Carbocyclic Nucleoside Synthesis

Perhaps the most critical application of this compound and its close derivatives is in the synthesis of carbocyclic nucleosides. These are nucleoside analogues where the furanose (ribose or deoxyribose) ring's oxygen atom is replaced by a methylene (-CH₂-) group, forming a cyclopentane or cyclopentene ring instead.

Causality Behind Application: This structural modification imparts significant therapeutic advantages. The absence of the glycosidic bond renders carbocyclic nucleosides immune to cleavage by phosphorylases and hydrolases, enzymes that typically metabolize and deactivate conventional nucleoside drugs. This enhanced metabolic stability leads to a longer plasma half-life and improved bioavailability.

This class of compounds has demonstrated potent antiviral and antitumor activities. For instance, the related amino alcohol, (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol, is a key raw material in the industrial manufacturing of Abacavir, a powerful reverse transcriptase inhibitor used in the treatment of HIV/AIDS. The synthesis of these crucial intermediates often starts from precursors like 2-azabicyclo[2.2.1]hept-5-en-3-one (the Vince Lactam), highlighting the importance of the aminocyclopentene scaffold. Research continues to explore the synthesis of novel carbocyclic nucleosides from these synthons as potential agents against viruses like orthopoxviruses and SARS-CoV.

A Scaffold for GABA Analogues and Neurological Agents

This compound is recognized as a constrained analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.

Causality Behind Application: The rigid cyclopentene structure limits the conformational freedom of the molecule. By designing analogues that mimic a specific "active" conformation of GABA, it is possible to create compounds with high affinity and selectivity for GABA-related biological targets, such as the GABA transaminase (GABA-T) enzyme.

A study published in Synapse demonstrated that this compound acts as a reversible inhibitor of GABA-T. Systemic administration was shown to block the expression of conditioned place preference to both cocaine and nicotine in rat models. This suggests that by inhibiting the breakdown of GABA, thereby increasing its synaptic concentration, this molecule can modulate neurotransmitter systems involved in reward and addiction. These findings position it and its derivatives as promising leads for developing therapeutics for substance use disorders and other neurological conditions.

A Tool for Peptide and Polymer Chemistry

As an "unusual" amino acid, this molecule is a valuable tool for designing peptidomimetics and novel polymers.

Causality Behind Application: When incorporated into a peptide sequence, the rigid cyclopentene backbone disrupts the formation of standard secondary structures like alpha-helices and beta-sheets. Instead, it forces the peptide chain to adopt a well-defined turn or bend. This conformational constraint can be used to mimic the structure of a native peptide's binding loop, often leading to enhanced receptor affinity, selectivity, and resistance to proteolytic degradation. Its bifunctional nature also makes it a candidate for creating novel polymers with unique material properties.

Experimental Workflow: Synthesis of a Carbocyclic Nucleoside Precursor

The following section outlines a representative, high-level workflow for utilizing this compound in the synthesis of a protected carbocyclic nucleoside analogue. This process illustrates the strategic protection of functional groups and subsequent coupling to a nucleobase.

Caption: Synthetic workflow for a carbocyclic nucleoside analogue.

Protocol: N-Boc Protection and Methyl Esterification

This protocol details the initial, crucial steps of protecting the amine and activating the carboxylic acid, preparing the scaffold for subsequent coupling reactions.

Objective: To synthesize Methyl (1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-ene-1-carboxylate from the parent amino acid.

Materials:

-

This compound (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

Dioxane and Water (as solvent)

-

Methanol (as solvent and reagent)

-

Thionyl chloride (SOCl₂) or Trimethylsilyldiazomethane

-

Ethyl acetate (EtOAc) and Brine for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Step-by-Step Methodology:

Part 1: N-Boc Protection

-

Dissolution: Suspend this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium bicarbonate (2.5 eq) to the suspension and stir until the solid dissolves, forming the sodium carboxylate salt.

-

Protection Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes. The Boc group is a robust protecting group for amines, stable to a wide range of reaction conditions but easily removed with mild acid.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Acidify the reaction mixture to pH ~3 using 1M HCl. Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(1R,4S)-4-aminocyclopent-2-enecarboxylic acid.

Part 2: Methyl Esterification

-

Dissolution: Dissolve the crude N-Boc protected acid from Part 1 in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Esterification: Cool the solution to 0 °C. Add thionyl chloride (1.2 eq) dropwise. This in-situ formation of methyl ester is a classic and efficient method (alternatively, a safer reagent like TMS-diazomethane can be used). The esterification step activates the carboxyl group for potential future amide bond formations or reductions.

-

Reaction Completion: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Quenching and Isolation: Carefully quench the reaction by slowly adding a saturated solution of NaHCO₃ until effervescence ceases. Remove the methanol via rotary evaporation.

-

Extraction and Purification: Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the resulting crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure methyl ester product.

This protected and activated intermediate is now ready for advanced synthetic steps, such as stereoselective coupling with a nucleobase to build the core of a carbocyclic nucleoside drug candidate.

Conclusion

This compound is far more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its intrinsic chirality and conformational rigidity provide a reliable foundation for synthesizing molecules with enhanced metabolic stability and precisely tuned biological activity. From the development of life-saving antiviral drugs to the exploration of novel treatments for neurological and substance use disorders, this versatile building block continues to be a central component in the synthetic chemist's arsenal, empowering the creation of next-generation therapeutics.

References

-

Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182. [Online] Available at: [Link]

- Lennon, I. C., & Taylor, S. J. C. (2000). THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES. Google Patents, WO2000058500A1.

-

ResearchGate. (n.d.). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. [Online] Available at: [Link]

- Balo, C., Fernández, F., Lens, E., López, C., Andrei, G., Snoeck, R., Balzarini, J., & De Clercq, E. (1997). Novel carbocyclic nucleosides

(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid literature review

An In-Depth Technical Guide to (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: Synthesis, Properties, and Applications in Drug Development

Introduction: A Chiral Scaffold of Therapeutic Significance

This compound is a conformationally constrained, non-proteinogenic amino acid that has emerged as a pivotal chiral building block in modern medicinal chemistry. Its rigid cyclopentene framework, featuring strategically positioned amino and carboxylic acid functionalities with defined stereochemistry, makes it an invaluable synthon for creating complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, key properties, and, most importantly, its critical role in the development of potent therapeutic agents, particularly carbocyclic nucleoside analogues.

The significance of this molecule lies in its ability to mimic the furanose ring of natural nucleosides. By replacing the oxygen atom of the ribose sugar with a methylene group, the resulting carbocyclic nucleosides exhibit enhanced chemical and metabolic stability.[1] They are resistant to cleavage by phosphorylases and hydrolases that typically break the N-glycosidic bond in natural nucleosides, leading to improved pharmacokinetic profiles.[1][2] This fundamental advantage has positioned this compound and its derivatives at the forefront of research into antiviral and anticancer therapies.[2]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research.

| Property | Value | Reference |

| IUPAC Name | (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid | [3] |

| CAS Number | 134003-04-6 | [3][4] |

| Molecular Formula | C₆H₉NO₂ | [3] |

| Molecular Weight | 127.14 g/mol | [3] |

| Appearance | White to yellow solid | |

| Purity | Typically ≥95% - 99% (HPLC) | [5] |

| Optical Rotation | [a]D25 = -245 ± 2º (c=1% in H₂O) for the enantiomer | [6] |

Enantioselective Synthesis: Crafting the Chiral Core

The biological activity of pharmaceuticals derived from this scaffold is critically dependent on its stereochemistry. Therefore, enantioselective synthesis is not merely an academic exercise but a necessity for producing therapeutically viable compounds. Chemoenzymatic methods are particularly powerful, leveraging the high stereoselectivity of enzymes to resolve racemates or create chiral centers with precision.

A cornerstone of many synthetic routes is the use of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[7] This commercially available chiral building block provides a robust starting point for constructing the desired cyclopentene ring system.[7]

Caption: Chemoenzymatic synthesis from (-)-Vince lactam.

The causality behind this pathway is elegant and efficient. The initial protection of the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group is crucial. The Boc group is stable under the subsequent reduction conditions but can be easily removed under mild acidic conditions without affecting other functional groups.[8] The reduction of the lactam carbonyl to an alcohol sets the stage for oxidation to the target carboxylic acid, followed by the final deprotection to yield the desired product.

Representative Experimental Protocol: Synthesis from a Vince Lactam Derivative

This protocol is a representative synthesis adapted from methodologies described in the literature for closely related compounds.[9]

Step 1: N-Protection of (-)-Vince Lactam

-

Dissolve (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

-

Work up the reaction by washing with dilute aqueous acid, followed by brine, and dry the organic layer over anhydrous sodium sulfate.

-

Purify the resulting N-Boc protected lactam by column chromatography.

Step 2: Reductive Opening of the Lactam

-

Dissolve the N-Boc protected lactam (1 equivalent) in a protic solvent such as methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄, 2-3 equivalents), portion-wise, maintaining the temperature below 5°C. The choice of a milder reductant is key to selectively reduce the amide without affecting the double bond.[9]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purify the resulting amino alcohol, tert-butyl [(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate, via chromatography.

Step 3: Oxidation to the Carboxylic Acid

-

Dissolve the amino alcohol (1 equivalent) in a suitable solvent system (e.g., acetone/water).

-

Add an oxidizing agent, such as Jones reagent or TEMPO/bleach, at 0°C. Careful control of stoichiometry is required to prevent over-oxidation.

-

Monitor the reaction by TLC. Upon completion, quench the oxidant and work up the reaction to isolate the crude carboxylic acid.

-

Purify by crystallization or chromatography to obtain (1R,4S)-4-(Boc-amino)cyclopent-2-enecarboxylic acid.

Step 4: Boc Deprotection

-

Dissolve the Boc-protected amino acid in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or bubble gaseous HCl through the solution at 0°C.

-

Stir for 1-2 hours at room temperature.

-

Remove the solvent and excess acid under reduced pressure to yield the final product, this compound, typically as a salt (e.g., HCl or TFA salt).[9]

Applications in Drug Development

The primary utility of this compound is as a synthon for carbocyclic nucleosides, a class of drugs with a broad spectrum of biological activities.[2]

Caption: Key therapeutic applications of the core scaffold.

Antiviral Agents: The Fight Against HIV and Other Viruses

This chiral amine is a key precursor to carbocyclic nucleosides that act as reverse transcriptase inhibitors. A prominent example is Abacavir, a potent drug used in the treatment of HIV infection.[1][9] In these molecules, the cyclopentene moiety serves as the carbocyclic "sugar," and a heterocyclic nucleobase is constructed upon the amino group.

Mechanism of Action: Chain Termination Carbocyclic nucleoside analogues function as competitive inhibitors and chain terminators of viral polymerases.[10] After entering a cell, the drug is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analogue is then incorporated into the growing viral DNA chain by the viral reverse transcriptase. Because the carbocyclic "sugar" lacks the 3'-hydroxyl group necessary for the next phosphodiester bond formation, the DNA chain is terminated, halting viral replication.[10]

Caption: Mechanism of action for carbocyclic nucleoside antivirals.

Neurological Disorders: Modulating GABAergic Neurotransmission

Beyond its role in antiviral therapy, this compound has been investigated as a therapeutic agent for neurological and psychiatric conditions. It has been identified as a reversible inhibitor of GABA transaminase, the enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[11] By inhibiting this enzyme, the compound increases GABA levels in the brain, which can have therapeutic effects. Research has shown that it can block the expression of conditioned place preference to cocaine and nicotine in animal models, suggesting its potential use in treating substance use disorders.[11]

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a key enabling scaffold for the synthesis of complex, stereochemically defined pharmaceuticals. Its robust application in the creation of life-saving antiviral drugs like Abacavir has cemented its importance in the pharmaceutical industry. The continued exploration of chemoenzymatic and asymmetric synthetic routes will undoubtedly make this and related chiral building blocks more accessible.[12][13] Furthermore, its emerging role in targeting CNS disorders highlights the untapped potential of this versatile molecule. For researchers and drug development professionals, this compound represents a validated and powerful tool for building the next generation of targeted therapies.

References

-

The Journal of Organic Chemistry. Chemoenzymatic Synthesis of Antiviral Carbocyclic Nucleosides: Asymmetric Hydrolysis of meso-3,5-Bis(acetoxymethyl)cyclopentenes Using Rhizopus delemar Lipase. Available from: [Link]

-

PubMed. Recent progress for the synthesis of selected carbocyclic nucleosides. Available from: [Link]

-

MDPI. Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Available from: [Link]

-

ResearchGate. (PDF) Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. Available from: [Link]

-

Wikipedia. Carbocyclic nucleoside. Available from: [Link]

-

National Institutes of Health (NIH). BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. Available from: [Link]

-

ACS Publications. C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. Available from: [Link]

-

International Journal of Current Pharmaceutical Analysis. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. Available from: [Link]

-

Graz University of Technology. Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs. Available from: [Link]

- Google Patents. WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES.

-

NINGBO INNO PHARMCHEM CO.,LTD. Boosting Pharmaceutical Synthesis: The Role of (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic Acid. Available from: [Link]

-

Taylor & Francis Online. Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Available from: [Link]

-

ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Available from: [Link]

-

PubChem. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. Available from: [Link]

-

PubMed. Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives. Available from: [Link]

-

Aapptec Peptides. Unusual Amino Acids Archives. Available from: [Link]

-

PubChem. (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. Available from: [Link]

-

National Institutes of Health (NIH). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Available from: [Link]

-

National Institutes of Health (NIH). Antiviral Agents. Available from: [Link]

-

WorldOfChemicals. ( )-(1r,4s)-4-aminocyclopent-2-enecarboxylic acid suppliers USA. Available from: [Link]

-

PubMed. Antiviral agents: action and clinical use. Available from: [Link]

-

PubMed. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. Available from: [Link]

Sources

- 1. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 2. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 2734525 - PubChem [pubchem.ncbi.nlm.nih.gov]